1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom on the phenyl ring and a carboxylic acid group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenyl-pyrazole derivatives can be obtained.
Reduction Products: The primary alcohol derivative of the carboxylic acid.
Oxidation Products: Higher oxidation state derivatives, such as carboxylates or carbonyl compounds.
Scientific Research Applications
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
Comparison: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7IN2O2 |
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Molecular Weight |
314.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) |
InChI Key |
CYXYQDHDCSCBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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